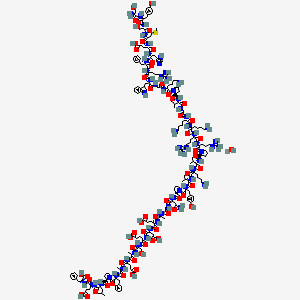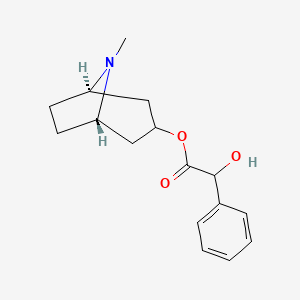
Homatropine
Vue d'ensemble
Description
L’homatropine est un médicament anticholinergique qui agit en tant qu’antagoniste des récepteurs muscariniques de l’acétylcholine, affectant ainsi le système nerveux parasympathique. Il est couramment utilisé dans les gouttes ophtalmiques comme cycloplégique pour paralyser temporairement l’accommodation et comme mydriatique pour dilater la pupille . L’this compound est moins puissante que l’atropine et a une durée d’action plus courte .
Méthodes De Préparation
L’homatropine peut être synthétisée par une série de réactions chimiques. Une méthode implique l’estérification de la tropine avec l’acide mandélique. La synthèse du bromhydrate d’this compound implique les étapes suivantes :
- La tropine est mise en réaction avec le chlorure d’acyl d’amande O-formyl pour former un composé intermédiaire.
- L’hydrolyse acide du composé intermédiaire donne l’this compound.
- Le produit final est obtenu en salifiant l’this compound avec l’acide bromhydrique.
Cette méthode évite l’utilisation de solvants toxiques comme le benzène, présente des conditions de réaction douces et convient à la production industrielle en raison de son rendement élevé et de son faible coût de production .
Analyse Des Réactions Chimiques
L’homatropine subit diverses réactions chimiques, notamment:
Hydrolyse: L’this compound peut être hydrolysée pour donner de l’acide mandélique et de la tropine.
Substitution: Elle peut subir des réactions de substitution où le groupe ester est remplacé par d’autres groupes fonctionnels.
Oxydation et réduction: Bien que les réactions d’oxydation et de réduction spécifiques de l’this compound soient moins documentées, ses analogues structuraux subissent ces réactions dans des conditions appropriées.
Les réactifs couramment utilisés dans ces réactions comprennent les acides pour l’hydrolyse et divers solvants organiques pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
L’this compound a plusieurs applications de recherche scientifique:
Médecine: Elle est utilisée pour dilater la pupille et traiter l’inflammation du tractus uvéal.
Biologie: Ses propriétés anticholinergiques la rendent utile pour étudier le système nerveux parasympathique et ses effets sur divers processus biologiques.
Applications De Recherche Scientifique
Homatropine has several scientific research applications:
Medicine: It is used to dilate the pupil and treat inflammation of the uveal tract.
Biology: Its anticholinergic properties make it useful in studying the parasympathetic nervous system and its effects on various biological processes.
Mécanisme D'action
L’homatropine agit comme un antagoniste compétitif au niveau des récepteurs muscariniques de l’acétylcholine. En bloquant ces récepteurs, elle inhibe le système nerveux parasympathique, ce qui entraîne des effets tels que la dilatation de la pupille (mydriase) et la paralysie de l’accommodation (cycloplégie) . Les cibles moléculaires comprennent les récepteurs muscariniques dans l’œil et d’autres tissus, et les voies impliquées comprennent l’inhibition de la signalisation cholinergique .
Comparaison Avec Des Composés Similaires
L’homatropine est similaire à d’autres composés anticholinergiques tels que l’atropine et la scopolamine. elle est moins puissante et a une durée d’action plus courte par rapport à l’atropine . Le bromure de méthylthis compound est un autre composé apparenté utilisé à des fins similaires mais possède des propriétés pharmacocinétiques différentes . D’autres composés similaires comprennent:
Atropine: Plus puissante et plus durable.
Scopolamine: Utilisée pour le mal des transports et a des effets sur le système nerveux central.
Tropicamide: Utilisé pour la dilatation de la pupille avec une durée d’action plus courte.
L’this compound se distingue par son efficacité équilibrée et sa durée plus courte, ce qui la rend adaptée à des applications médicales spécifiques où des effets prolongés ne sont pas souhaités.
Propriétés
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11/h2-6,12-15,18H,7-10H2,1H3/t12-,13+,14?,15? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVIKZXZYLEVOL-DGKWVBSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044014, DTXSID00858826 | |
| Record name | dl-Homatropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble as hydrobromide | |
| Record name | Homatropine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11181 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Homatropine is a competitive muscarinic receptor antagonist with a bulky aromatic group in place of the acetyl group of acetylcholine. It is expected to act in similar manner as atropine, producing similar parasympatholytic effects. By blocking muscarinic receptors and cholinergic signalling pathways, homatropine blocks the response of the iris sphincter muscle and cause the pupil to become unresponsive to light upon dilation or mydriasis. It also blocks the accommodative muscle of the ciliary body to cholinergic stimulation. | |
| Record name | Homatropine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11181 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
87-00-3, 16175-57-8 | |
| Record name | Homatropine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homatropine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11181 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | dl-Homatropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Homatropine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMATROPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QS6WCL55Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
191°C as methylbromide and 212°C as hydrobromide | |
| Record name | Homatropine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11181 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




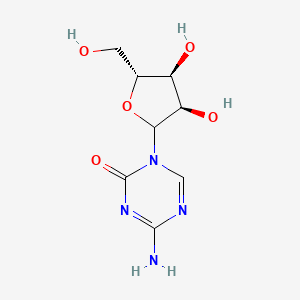
![4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B10762518.png)
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate](/img/structure/B10762527.png)

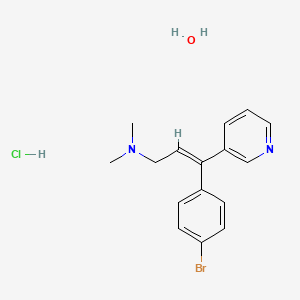


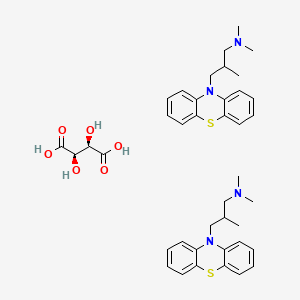
![4-[(3,4-Dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoate](/img/structure/B10762569.png)
![5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol](/img/structure/B10762571.png)
![1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea](/img/structure/B10762593.png)
